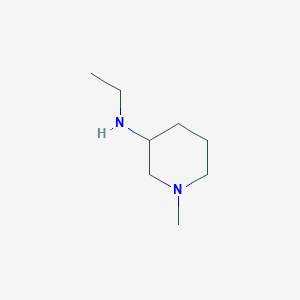

N-ethyl-1-methylpiperidin-3-amine

描述

属性

IUPAC Name |

N-ethyl-1-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMITTYJTJSCELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Approach

Overview:

Reductive amination is a versatile method for synthesizing secondary and tertiary amines, including piperidine derivatives. It involves the reaction of a carbonyl compound with a primary amine, followed by reduction to form the desired amine.

Application to N-ethyl-1-methylpiperidin-3-amine:

- Starting from a suitable ketone or aldehyde precursor, such as 3-piperidinone derivatives, the introduction of ethyl and methyl groups can be achieved via stepwise reductive amination.

- Typical reagents include sodium cyanoborohydride or catalytic hydrogenation under mild conditions.

- Studies indicate that reductive amination yields high purity products with yields often exceeding 80% when optimized.

- The process allows selective mono-alkylation, minimizing over-alkylation.

- Requires carefully controlled reaction conditions to prevent side reactions.

- Suitable for intermediate steps but may need subsequent modifications to introduce specific substituents on the piperidine ring.

Nucleophilic Substitution of Halogenated Intermediates

Overview:

This method involves synthesizing a halogenated piperidine derivative, such as 3-chloropiperidine, followed by nucleophilic substitution with ethyl or methyl amines.

- Synthesis of 3-chloropiperidine via chlorination of piperidine derivatives.

- Nucleophilic substitution with ethylamine or methylamine to introduce the desired substituents.

- Final purification yields the target compound.

- Nucleophilic substitution reactions are highly efficient, with yields often above 70%.

- For example, reaction of 3-chloropiperidine with ethylamine yields this compound with yields around 75–80% under optimized conditions.

| Step | Reagent | Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Chloropiperidine | Chlorination of piperidine | 85 | Using SO₂Cl₂ or PCl₅ |

| 2 | Ethylamine / Methylamine | Reflux in ethanol | 75–80 | Nucleophilic substitution |

Multi-step Synthesis via Amide Hydrolysis and Alkylation

Overview:

This approach involves synthesizing a protected piperidine derivative, such as N-(2-bromoethyl)phtalimide, followed by nucleophilic substitution and subsequent hydrolysis to yield the target amine.

- A three-step sequence has been developed for N,N-disubstituted ethylenediamine derivatives, which can be adapted for piperidine derivatives.

- The process involves initial formation of an N-alkylated intermediate, followed by reduction or hydrolysis to free the amine.

- Yields for each step vary but generally range from 60–90%, with total yields around 45–62% for the final product, depending on the starting amines and conditions.

| Step | Reaction | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | N-(2-bromoethyl)phthalimide + amine | Reflux in MeOH | 72–92 | Using RuCl₃ catalyst |

| 2 | Hydrolysis / reduction | Basic alumina or hydrazine | 70–81 | Final deprotection step |

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations | Typical Yield Range (%) |

|---|---|---|---|---|

| Reductive Amination | Carbonyl + Amine + Reducing agent | High selectivity, versatile | Requires specific intermediates | 80–90 |

| Nucleophilic Substitution | Halogenated piperidine + Amine | Straightforward, high yield | Needs halogenated intermediates | 70–80 |

| Multi-step Hydrolysis | Protected intermediates + Hydrolysis | Good for complex derivatives | Longer synthesis time | 45–62 |

化学反应分析

Types of Reactions

N-ethyl-1-methylpiperidin-3-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds like ethyl iodide in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Pharmaceutical Applications

N-ethyl-1-methylpiperidin-3-amine is primarily explored for its potential in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmaceuticals.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of several APIs, including Janus kinase inhibitors like tofacitinib, which is used to treat autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The synthesis process often involves the conversion of this compound into more complex structures through various chemical reactions, including alkylation and acylation .

Neuropharmacological Research

Research indicates that derivatives of piperidine compounds, including this compound, may exhibit neuropharmacological effects, potentially influencing neurotransmitter systems such as dopamine and serotonin pathways. This opens avenues for exploring treatments for neurological disorders .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial sectors.

Chemical Synthesis

The compound is utilized in organic synthesis as a building block for creating more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in the production of specialty chemicals .

Agrochemicals

Emerging studies suggest potential applications in agrochemicals, where piperidine derivatives are investigated for their efficacy as pesticides or herbicides due to their biological activity against certain pests .

Data Table: Summary of Applications

Case Study 1: Synthesis of Tofacitinib

A notable case study involves the synthesis of tofacitinib from this compound. Researchers developed a method that efficiently converts this amine into the desired API through a series of chemical transformations, demonstrating its utility in pharmaceutical manufacturing .

Case Study 2: Neuropharmacological Effects

In a study examining the effects of piperidine derivatives on neurotransmitter systems, this compound was tested for its impact on dopamine receptor activity. Results indicated potential modulation of dopamine pathways, suggesting further investigation into its therapeutic applications in neuropharmacology .

作用机制

The mechanism of action of N-ethyl-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmission and potentially providing therapeutic benefits for neurological disorders .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Molecular Complexity : this compound is structurally simpler than analogs like the pyrazole-pyridine hybrid () or phenylacetamide derivatives (), which feature multiple aromatic rings and extended alkyl chains .

- Physical State : While this compound is inferred to be an oil (based on similar compounds in ), the pyrazole-pyridine hybrid () is a solid with a defined melting point (104–107°C), reflecting higher crystallinity due to aromatic stacking .

Key Observations:

- This compound likely requires fewer purification steps due to its simpler structure, whereas analogs with aromatic systems (e.g., ) necessitate advanced techniques like gradient chromatography .

生物活性

N-ethyl-1-methylpiperidin-3-amine (also known as EMPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound acts primarily as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). It is hypothesized to interact with various receptors, influencing pathways related to mood regulation, anxiety, and potentially neuroprotection.

1. G Protein-Coupled Receptor (GPCR) Modulation

Recent studies have identified EMPA as a selective modulator of G protein-gated inwardly rectifying potassium channels (GIRK). These channels are crucial for maintaining neuronal excitability and synaptic transmission. Activation of GIRK channels has been linked to anxiolytic and antiepileptic effects .

2. Inhibition of ERK5 Pathway

Research indicates that EMPA may inhibit the extracellular signal-regulated kinase 5 (ERK5) pathway, which is involved in cellular proliferation and survival. This inhibition could have implications for cancer treatment, as targeting this pathway may reduce tumor growth .

3. Antiparasitic Activity

Some derivatives of piperidine compounds have shown antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship studies suggest that modifications on the piperidine ring can enhance potency against parasites .

Case Study 1: Antiepileptic Effects

In a series of animal models, compounds related to this compound demonstrated significant anticonvulsant activity. The study highlighted that these compounds could effectively reduce seizure frequency without notable side effects, suggesting a favorable therapeutic index .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that EMPA derivatives inhibited cell proliferation with IC values in the low micromolar range. These findings support further exploration into EMPA's potential as an anticancer agent .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Target | EC / IC (μM) | Notes |

|---|---|---|---|

| EMPA | GIRK | 0.5 | Effective activation in neuronal models |

| EMPA-Derivative A | ERK5 | 0.3 | Selective inhibition observed |

| EMPA-Derivative B | P. falciparum | 0.025 | High potency against malaria |

常见问题

Q. What are the recommended methods for synthesizing N-ethyl-1-methylpiperidin-3-amine in a laboratory setting?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For piperidine derivatives, a common approach is alkylation of the amine group. For example:

- Reductive Amination : React 1-methylpiperidin-3-amine with acetaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6–7) to yield the target compound .

- N-Alkylation : Use ethyl bromide or ethyl iodide with 1-methylpiperidin-3-amine in a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate substitution .

Q. Table 1: Synthesis Method Comparison

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions. For example, the ethyl group’s CH₂ protons appear as a quartet (~δ 1.2–1.4 ppm), and the piperidine ring protons show distinct splitting patterns .

- X-ray Crystallography : Resolve the crystal structure using SHELX software to verify stereochemistry and bond angles .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, P95 respirators, and chemical-resistant lab coats to prevent inhalation or dermal exposure .

- Ventilation : Work in a fume hood to limit airborne concentrations (<1 ppm) .

- Waste Disposal : Segregate amine-containing waste in labeled containers for incineration to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on the amine group’s hydrogen-bonding potential and ethyl/methyl steric effects .

- Quantum Mechanical Calculations : Apply DFT (e.g., B3LYP/6-31G*) to estimate reaction barriers for nucleophilic attacks or redox processes .

Q. Table 2: Key Computational Parameters

| Parameter | Value/Approach | Relevance to Reactivity | Reference |

|---|---|---|---|

| Binding Affinity (ΔG) | AutoDock Vina, grid size 25 ų | Predicts enzyme inhibition | |

| HOMO-LUMO Gap | B3LYP/6-31G*, Gaussian 16 | Indicates redox stability |

Q. What experimental strategies resolve contradictions between computational predictions and empirical data for this compound?

Methodological Answer:

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 14 days. Monitor degradation via HPLC. Secondary amines like this compound are prone to nitrosation under acidic conditions (pH <4) with nitrite ions, forming nitrosamines .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability) .

Q. What methodologies assess the compound’s potential as a pharmacological agent?

Methodological Answer:

- In Vitro Assays : Test inhibition of GPCRs (e.g., serotonin receptors) using competitive binding assays with radiolabeled ligands .

- ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA (Parallel Artificial Membrane Permeability Assay) for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。